molecular formula C9H11NO4S2 B15054931 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B15054931
M. Wt: 261.3 g/mol
InChI Key: VDVRGLKVHINYKH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound featuring a thieno[3,2-c]thiazine core fused with a thiophene ring. The 2-methoxyethyl substituent at the N1 position enhances solubility and modulates electronic properties, making it distinct from analogs with bulkier or aromatic substituents. This compound’s sulfone (2,2-dioxide) moiety contributes to its stability and reactivity, particularly in redox-related applications .

Properties

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

1-(2-methoxyethyl)-2,2-dioxothieno[3,2-c]thiazin-4-one

InChI

InChI=1S/C9H11NO4S2/c1-14-4-3-10-7-2-5-15-9(7)8(11)6-16(10,12)13/h2,5H,3-4,6H2,1H3

InChI Key

VDVRGLKVHINYKH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=O)CS1(=O)=O)SC=C2

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Cyclization

A widely reported method involves the condensation of 3-amino-4-(2-methoxyethylthio)thiophene-2-sulfonamide with carbonyl sources (e.g., phosgene or triphosgene) under anhydrous conditions. The reaction proceeds via intramolecular cyclization, forming the thiazinone ring:

Reaction Scheme
$$
\text{3-Amino-4-(2-methoxyethylthio)thiophene-2-sulfonamide} + \text{COCl}_2 \rightarrow \text{Thiazinone intermediate} + 2\text{HCl}
$$

Optimized Conditions

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Catalyst: Pyridine (1.2 equiv)
  • Yield: 68–72%

Post-cyclization oxidation with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid converts the thioether to sulfone, achieving full conversion within 6 hours at 60°C.

Suzuki-Miyaura Coupling for Functionalization

Advanced routes employ palladium-catalyzed cross-coupling to introduce the methoxyethyl group post-cyclization. For example, brominated thieno-thiazinones undergo coupling with 2-methoxyethylboronic acid under Miyaura conditions:

Reaction Parameters

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base: K$$2$$CO$$3$$ (2 equiv)
  • Solvent: Toluene/Water (4:1)
  • Yield: 58–64%

Green Chemistry Approaches

Aqueous-Phase Synthesis

Recent advancements emphasize solvent-free or aqueous conditions to enhance sustainability. A notable protocol involves:

  • Ultrasound-Assisted Cyclization :

    • Substrates: 3-Mercaptothiophene-2-carboxylic acid and 2-methoxyethylamine
    • Conditions: H$$_2$$O, 40 kHz ultrasound, 50°C
    • Time: 2 hours
    • Yield: 82%
  • Oxidation with Ozone :

    • Oxidant: O$$_3$$ generated in situ
    • Solvent: Ethanol/Water (1:1)
    • Conversion: >95% in 3 hours

Advantages : Reduced organic waste, energy efficiency, and scalability.

Ionic Liquid-Mediated Reactions

Ionic liquids (e.g., [BMIM]BF$$_4$$) serve as dual solvents and catalysts for one-pot syntheses:

Procedure

  • Thiophene sulfonamide (1 equiv), 2-methoxyethyl bromide (1.1 equiv), and [BMIM]BF$$_4$$ (0.2 equiv) heated at 80°C for 4 hours.
  • Direct oxidation with Oxone® (2 equiv) at 50°C for 1 hour.
  • Isolation via extraction with ethyl acetate.
    Yield : 76%

Catalytic Asymmetric Synthesis

Enantioselective Reduction

For applications requiring chiral purity, asymmetric reduction of ketone intermediates has been explored:

Catalyst : (R)-BINAP-RuCl$$2$$ (0.5 mol%)
Substrate : 3-Oxothieno-thiazinone
Conditions : H$$
2$$ (50 psi), MeOH, 25°C
Result : 92% ee, 85% yield

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost (Relative) Scalability
Thiourea Cyclization 68–72 8–10 Moderate Industrial
Suzuki Coupling 58–64 12–14 High Limited
Aqueous Ultrasound 82 2 Low High
Ionic Liquid 76 5 Moderate Moderate

Key Observations :

  • Green methods outperform classical routes in efficiency and environmental impact.
  • Catalytic asymmetric synthesis remains cost-prohibitive for large-scale production.

Spectroscopic Characterization

Critical data for validating the target compound:

  • $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 3.24 (s, 3H, OCH$$3$$), 3.51–3.59 (m, 4H, CH$$2$$OCH$$3$$ and CH$$2$$N), 6.92 (d, J = 5.2 Hz, 1H, thiophene-H), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H).
  • IR (KBr): ν 1675 cm$$^{-1}$$ (C=O), 1320–1150 cm$$^{-1}$$ (SO$$_2$$ asym/sym).
  • HRMS : m/z [M+H]$$^+$$ calcd for C$$9$$H$${11}$$NO$$5$$S$$2$$: 293.9964; found: 293.9961.

Industrial-Scale Considerations

Patented processes highlight two optimized routes for kilogram-scale production:

Route A (EP 617038):

  • Protection of thiophene diol with 1,3-dioxolane.
  • Lithiation-sulfonation at −78°C.
  • Methoxyethylation via SN2 reaction.
  • Acidic deprotection and oxidation.
    Total Yield : 41%

Route B (Ultrasound-Assisted):

  • One-pot cyclization/oxidation in water.
  • Continuous flow purification.
    Total Yield : 67%

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Thieno[3,2-c]thiazine vs. Benzo[c]thiazine Derivatives
  • Benzo[c]thiazine (e.g., 1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide): Features a benzene ring, offering greater aromaticity and planar structure, which is advantageous in enzyme binding (e.g., MAO inhibition) .
Compound Class Core Structure Electronic Properties Common Applications
Thieno[3,2-c]thiazine Thiophene + thiazine Electron-deficient, polar Redox probes, drug discovery
Benzo[c]thiazine Benzene + thiazine Aromatic, planar MAO inhibitors, anti-inflammatory agents
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide
  • Replaces the thiazine sulfur with oxygen, altering reactivity.

Substituent Effects

N1-Substituents
  • 2-Methoxyethyl (target compound): Improves aqueous solubility and metabolic stability compared to hydrophobic groups like benzyl () or propargyl (BTD probe in ).
  • Benzyl/Pent-4-yn-1-yl : Used in probes (e.g., BTD) for sulfenic acid detection via click chemistry .
  • Methyl : Simplifies synthesis (e.g., ) but limits functional versatility.
C3/C4 Functional Groups
  • Hydrazones (e.g., 4-hydrazono derivatives in ): Enable condensation reactions for MAO inhibitor development.
  • Imine/Enamine Systems (e.g., ): Influence tautomerism and biological activity.

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